molecular formula C22H22F2N4O3 B2860836 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775561-05-1

5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2860836
CAS RN: 1775561-05-1
M. Wt: 428.44
InChI Key: REETZEOROASGEY-UHFFFAOYSA-N
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Description

The compound “5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C22H22F2N4O2 . It has a molecular weight of 412.4 g/mol . The IUPAC name for this compound is 3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one .


Molecular Structure Analysis

The compound has a complex structure that includes a piperidin-4-yl ring, a 1,2,4-triazol-3-one ring, and two aromatic rings . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 65 Ų and a complexity of 662 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has a rotatable bond count of 4 .

Scientific Research Applications

Molecular Stabilities and Anticancer Properties

A study by Karayel (2021) explored the tautomeric properties, conformations, and anticancer mechanisms of benzimidazole derivatives bearing 1,2,4-triazole, highlighting the importance of these compounds in developing anticancer therapies. The research provided insights into the stability and binding affinities of these molecules, indicating their potential as EGFR inhibitors in cancer treatment Karayel, 2021.

Antimicrobial Applications

Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds exhibited moderate to good antimicrobial activities against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017.

Synthesis and Biological Evaluation

Another study focused on synthesizing and evaluating a series of 1,2,4-triazole derivatives for their antimicrobial activities, further emphasizing the broad applicability of these compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007.

Anticancer and Antimicrobial Evaluations

Research by Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives and evaluated them for anti-Alzheimer's activity. This study highlights the versatility of such compounds in therapeutic applications beyond antimicrobial and anticancer activities Gupta, M., Ojha, Madhwi, Yadav, D., Pant, Swati, & Yadav, Rakesh, 2020.

Lipase and α-Glucosidase Inhibition

Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition activities against lipase and α-glucosidase. This study underscores the potential of such derivatives in addressing metabolic disorders through enzyme inhibition Bekircan, O., Ülker, S., & Menteşe, E., 2015.

properties

IUPAC Name

3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c1-31-16-7-5-14(6-8-16)13-28-20(25-26-22(28)30)15-9-11-27(12-10-15)21(29)19-17(23)3-2-4-18(19)24/h2-8,15H,9-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REETZEOROASGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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